Antibacterial MIC of DAP-Derived DAPT Compounds Benchmarked Against Gentamicin in Multiple Bacterial Strains
The 3,5-diaminopiperidine (DAP) scaffold — the deprotected core of tert-butyl 3,5-diaminopiperidine-1-carboxylate — when elaborated into 3,5-diamino-piperidinyl triazine (DAPT) antibacterials, delivers minimum inhibitory concentrations (MICs) comparable to gentamicin against clinically relevant pathogens [1]. In head-to-head testing, DAPT compound 1a showed an MIC of 2 μg/mL against E. coli ATCC 25922 and 1b gave 1 μg/mL against the same strain, compared to gentamicin at <0.5 μg/mL [1]. Against 53 clinical isolates of Pseudomonas aeruginosa, the MIC90 of a lead DAPT compound was 8 μg/mL, outperforming seven reference antibiotics including amikacin, imipenem, ciprofloxacin, ceftazidime, and tazobactam/piperacillin, which all exhibited higher MIC90 values [2]. In vivo, an advanced DAPT compound demonstrated an ED₅₀ of 2.4 mg/kg (i.v., single dose) in a mouse E. coli systemic infection model [1]. Importantly, the cis-1,3-diamine geometry of DAP is essential for this activity: replacement with a trans configuration or shifting to a 3,4-diamine substitution abolishes antibacterial activity (IC₅₀ > 1000 μM in coupled transcription-translation assay) [3].
| Evidence Dimension | Antibacterial MIC against E. coli ATCC 25922 |
|---|---|
| Target Compound Data | DAPT 1a: MIC 2 μg/mL; DAPT 1b: MIC 1 μg/mL |
| Comparator Or Baseline | Gentamicin: MIC <0.5 μg/mL against E. coli ATCC 25922 |
| Quantified Difference | DAPT compounds achieve MIC within 2- to 4-fold of gentamicin, the clinical aminoglycoside benchmark |
| Conditions | Microdilution method in Mueller-Hinton broth per NCCLS standards; E. coli ATCC 25922 and S. aureus ATCC 25923 |
Why This Matters
This demonstrates that the 3,5-diaminopiperidine pharmacophore, accessible via Boc-deprotection, provides a synthetically tractable scaffold that recapitulates the antibacterial activity of natural aminoglycosides while enabling modular library synthesis — a capability absent in the 3,4-isomer and unprotected dapi.
- [1] Zhou Y, Gregor VE, Sun Z, Ayida BK, Winters GC, Murphy D, et al. Structure-guided discovery of novel aminoglycoside mimetics as antibacterial translation inhibitors. Antimicrob Agents Chemother. 2005;49(12):4942-4949. Table 2. doi:10.1128/AAC.49.12.4942-4949.2005. View Source
- [2] Zhou Y, Gregor VE, Ayida BK, Winters GC, Sun Z, Murphy D, et al. Synthesis and SAR of 3,5-diamino-piperidine derivatives. Bioorg Med Chem Lett. 2007;17(5):1206-1210. Summary and Perspective section: MIC90 = 8 μg/mL against 53 P. aeruginosa clinical isolates. View Source
- [3] Zhou Y, Gregor VE, Ayida BK, et al. Bioorg Med Chem Lett. 2007;17(5):1206-1210. Table 2, compounds 54–55: acetamide substitution or trans configuration yields IC₅₀ > 1000 μM. View Source
